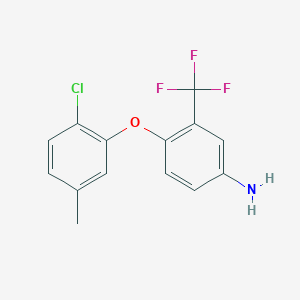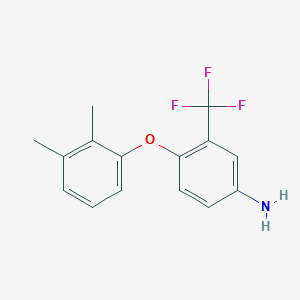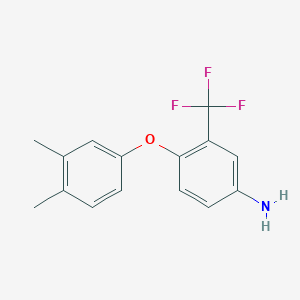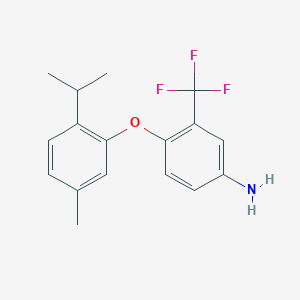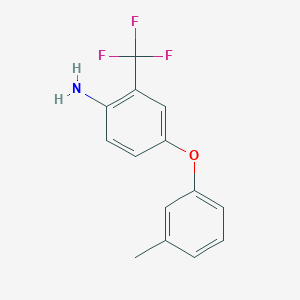
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline, also known as 4-MTA, is a chemical compound that has been studied extensively in both the scientific research and laboratory settings. It is an aromatic compound with a unique structure, which has been used in various applications ranging from drug development to chemical synthesis. 4-MTA is a fluorinated aniline derivative, and it can be synthesized from a variety of different precursors. This compound has been studied for its potential applications in drug development, as well as for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline : This compound, related to 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline, was synthesized from 3,4-dichloronitrobenzene through hydrolysis and reduction. This process highlights the potential for generating compounds with environmental benefits due to its high yield and minimal pollution (Wen Zi-qiang, 2007).
Liquid Crystalline Properties : Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, which include 4-trifluoromethyl and 4-trifluoromethoxy derivatives, show stable smectic B and A phases. This study reveals the role of moderately polar mesogens in stabilizing monolayer smectic states and the high orientational order in certain phases (S. Miyajima et al., 1995).
Insecticide Synthesis : this compound derivatives have been utilized in the synthesis of insecticides like Novaluron, indicating its potential in agricultural and pest control applications (Wen Zi-qiang, 2008).
Applications in Materials Science
Electro-Optic Materials : Research involving the synthesis of azo bisphenol amines via Ullmann coupling and their subsequent use in high molecular weight polycarbonate demonstrates the compound's utility in creating materials with electro-optic properties (S. Suresh et al., 2003).
Metal-Organic Frameworks : The compound's derivative, 4-Aminophenol, a biomarker of aniline, has been used in the creation of bi-functionalized luminescent metal-organic frameworks for the sensitive detection of biomarkers in urine, showcasing its potential in health monitoring and diagnostics (Yingmin Jin & B. Yan, 2021).
Polymer Science : Studies on synthesizing and characterizing polyetherimides containing trifluoromethyl-substituted benzene in the side chain reveal applications in creating organosoluble polymers with potential in various industrial and commercial uses (J. Liu et al., 2002).
Environmental and Catalytic Applications
- Catalytic Oxidation of Pollutants : Fe3O4 nanoparticles, a catalyst for the oxidation of phenolic and aniline compounds, show promise in environmental applications for removing hazardous materials from water, suggesting a use case for related aniline compounds in environmental remediation (Shengxiao Zhang et al., 2009).
Eigenschaften
IUPAC Name |
4-(3-methylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-3-2-4-10(7-9)19-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAZSHJGNAFFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)





